1-Tosylazetidin-3-OL
Overview
Description
1-Tosylazetidin-3-ol is a chemical compound with the CAS Number: 154010-96-5. Its molecular weight is 227.28 and its IUPAC name is 1-[(4-methylphenyl)sulfonyl]-3-azetidinol .
Molecular Structure Analysis
The molecular formula of 1-Tosylazetidin-3-ol is C10H13NO3S . The InChI code is 1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 .Physical And Chemical Properties Analysis
1-Tosylazetidin-3-ol has a molecular weight of 227.28 .Scientific Research Applications
Improved Synthesis Techniques
1-Tosylazetidin-3-OL and its derivatives are involved in improved synthesis processes. For instance, an efficient multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important compound, was developed to minimize impurities and effectively scale up production. This process achieved a high yield (80%) and high purity (99.3 area %), without requiring chromatography (Reddy et al., 2010).
Mass Spectral Analysis
Mass spectra studies have been conducted on compounds related to 1-Tosylazetidin-3-OL, such as 1,3-diarylazetidin-3-ols. These studies help in understanding the fragmentation pathways and the stability of ions in these compounds, which is crucial for their use in various applications (Clark & Hill, 1976).
Synthesis of Related Compounds
There has been research into the synthesis of related compounds, such as 3-amino-1-benzhydrylazetidine, using 1-benzhydrylazetidin-3-ol. Such studies contribute to the development of new synthesis methods and the understanding of chemical reactions involving these compounds (Li et al., 2006).
Structural and Functional Derivatives
Research on azetidines, a group that includes 1-Tosylazetidin-3-OL, has explored the creation of functional derivatives. This includes studies on the reaction of different azetidine compounds with various chemicals to produce new derivatives with potential applications (Chen et al., 1967).
Biochemical Applications
Studies have also explored the biochemical properties of related azetidine compounds, such as their potential as antitumor agents. This research is indicative of the broader application potential of 1-Tosylazetidin-3-OL and its derivatives in medical and biochemical research (Greene et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXKSMNNDKYNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosylazetidin-3-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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